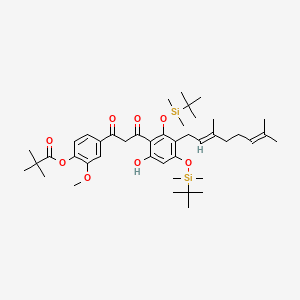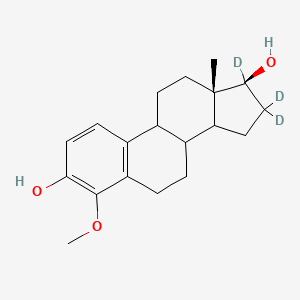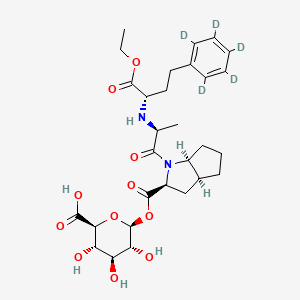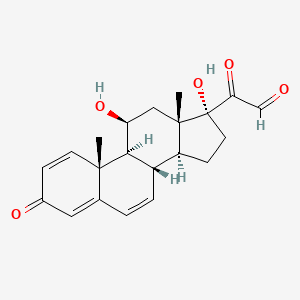
6,21-Didehydro Prednisolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,21-Didehydro Prednisolone, also known as (11β)-11,17-Dihydroxy-3,20-dioxopregna-1,4,6-triene-21-al, is a synthetic glucocorticoid. It is a derivative of prednisolone, a widely used anti-inflammatory and immunosuppressive drug. The molecular formula of this compound is C21H24O5, and it has a molecular weight of 356.41 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,21-Didehydro Prednisolone typically involves the dehydrogenation of prednisolone. One common method starts with prednisolone acetate as the raw material. The process includes several steps:
3,20-Keto Protective Reaction: Protecting the 3,20-keto groups.
11-Keto Reduction Reaction: Reducing the 11-keto group.
21-Hydroxyl Esterification Reaction: Esterifying the 21-hydroxyl group.
3,20-Keto Deprotection Reaction: Removing the protective groups from the 3,20-keto groups.
21-Acetic Ester Hydrolysis Reaction: Hydrolyzing the 21-acetic ester to obtain this compound.
Industrial Production Methods
Industrial production of corticosteroids, including this compound, often involves microbial transformation and chemical synthesis. Diosgenin, a natural steroid sapogenin, is commonly used as the starting material. The process combines chemical and biotechnological methods to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
6,21-Didehydro Prednisolone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions include various hydroxylated and ketone derivatives of this compound .
Aplicaciones Científicas De Investigación
6,21-Didehydro Prednisolone has several scientific research applications:
Chemistry: Used as a reference compound in the synthesis and analysis of corticosteroids.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Mecanismo De Acción
6,21-Didehydro Prednisolone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The compound modulates the transcription of anti-inflammatory proteins and suppresses the expression of pro-inflammatory genes .
Comparación Con Compuestos Similares
Similar Compounds
Prednisolone: A glucocorticoid with similar anti-inflammatory and immunosuppressive properties.
Prednisone: A prodrug that is converted to prednisolone in the liver.
Hydrocortisone: A naturally occurring glucocorticoid with similar therapeutic effects.
Uniqueness
6,21-Didehydro Prednisolone is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other glucocorticoids .
Propiedades
Fórmula molecular |
C21H24O5 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C21H24O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-5,7,9,11,14-16,18,24,26H,6,8,10H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 |
Clave InChI |
USWNNBPGKCGPDP-VWUMJDOOSA-N |
SMILES isomérico |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C=O)O)C=CC4=CC(=O)C=C[C@]34C)O |
SMILES canónico |
CC12CC(C3C(C1CCC2(C(=O)C=O)O)C=CC4=CC(=O)C=CC34C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)
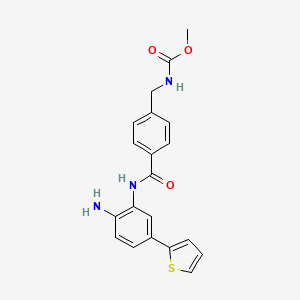
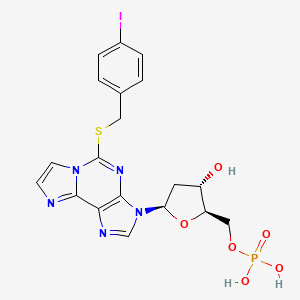
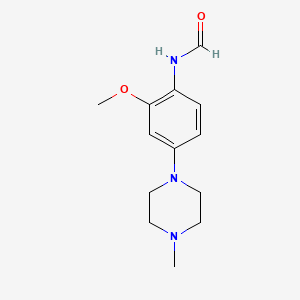
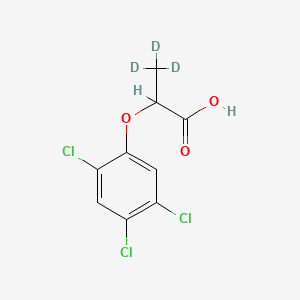
![2-[4-(Dimethylamino)butyl]guanidine](/img/structure/B13856493.png)
![5-(1-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)-2-hydroxyethyl)-6-chloroindolin-2-one](/img/structure/B13856511.png)
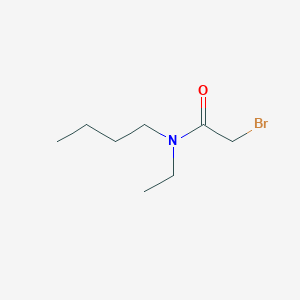
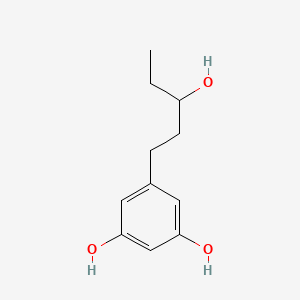
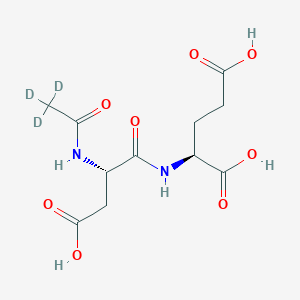
![4-bromo-1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13856520.png)
